![molecular formula C6H8 B14463735 Bicyclo[3.1.0]hex-1(5)-ene CAS No. 66235-53-8](/img/structure/B14463735.png)
Bicyclo[3.1.0]hex-1(5)-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bicyclo[3.1.0]hex-1(5)-ene is a bicyclic hydrocarbon with a unique structure characterized by a three-membered ring fused to a five-membered ring. This compound is of significant interest in organic chemistry due to its strained ring system, which imparts unique reactivity and properties. It serves as a valuable scaffold in the synthesis of various bioactive molecules and complex natural products.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hex-1(5)-ene typically involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes. This method utilizes an organic or iridium photoredox catalyst and blue LED irradiation to achieve good yields for a broad range of cyclopropene and cyclopropylaniline derivatives . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline, providing access to important building blocks for medicinal chemistry .
Industrial Production Methods
While specific industrial production methods for bicyclo[31The use of photoredox catalysis and blue LED irradiation offers a promising pathway for industrial-scale synthesis due to its efficiency and selectivity .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hex-1(5)-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced bicyclic compounds.
Substitution: Substitution reactions, particularly involving halogens, can modify the bicyclic structure.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Halogenating agents: Such as bromine or chlorine.
Major Products Formed
The major products formed from these reactions include various substituted bicyclo[3.1.0]hexanes, oxygenated derivatives, and reduced bicyclic compounds .
Scientific Research Applications
Bicyclo[3.1.0]hex-1(5)-ene has several scientific research applications, including:
Mechanism of Action
The mechanism of action of bicyclo[3.1.0]hex-1(5)-ene and its derivatives involves interactions with specific molecular targets and pathways. For example, compounds containing the bicyclo[3.1.0]hexane moiety can inhibit histone deacetylase, leading to changes in gene expression and potential antitumor effects . Additionally, these compounds can act as antagonists of opioid receptors and dopamine D3 receptors, influencing pain perception and neurological functions .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring fusion pattern.
Bicyclo[3.2.0]heptane: A bicyclic compound with a seven-membered ring fused to a three-membered ring.
Uniqueness
Bicyclo[3.1.0]hex-1(5)-ene is unique due to its specific ring fusion pattern and the resulting ring strain, which imparts distinct reactivity and properties. This makes it a valuable scaffold for the synthesis of complex molecules and bioactive compounds .
Properties
CAS No. |
66235-53-8 |
|---|---|
Molecular Formula |
C6H8 |
Molecular Weight |
80.13 g/mol |
IUPAC Name |
bicyclo[3.1.0]hex-1(5)-ene |
InChI |
InChI=1S/C6H8/c1-2-5-4-6(5)3-1/h1-4H2 |
InChI Key |
QBEXCTSMXLOGSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



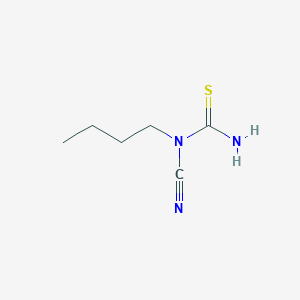
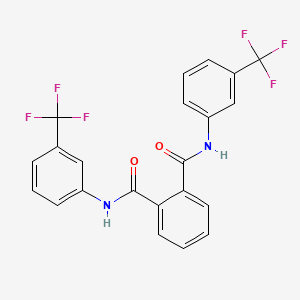
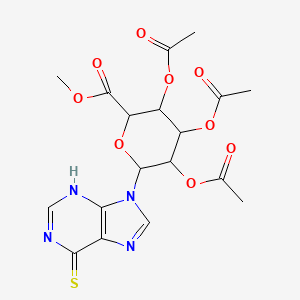
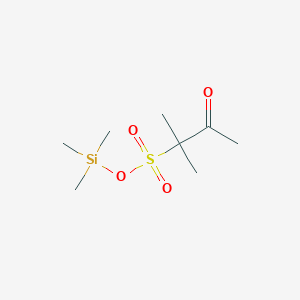
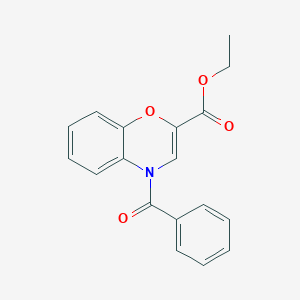
![2,2'-[(Diphenylmethylene)disulfanediyl]di(ethan-1-ol)](/img/structure/B14463696.png)
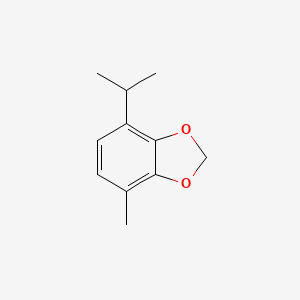

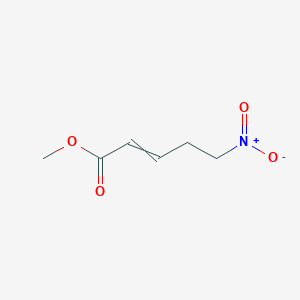
![4-[2,6-Dichloro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14463719.png)
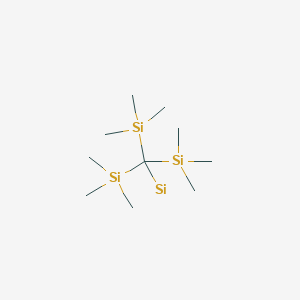

![N-Dodecyl-N-{3-[(E)-(hydrazinylmethylidene)amino]propyl}guanidine](/img/structure/B14463740.png)
